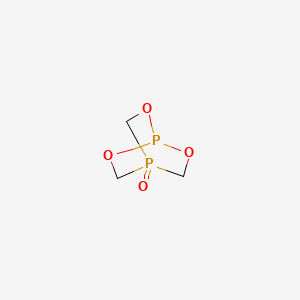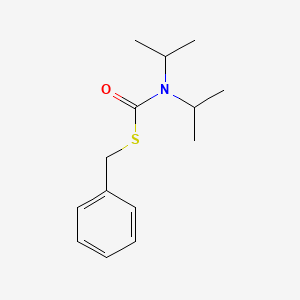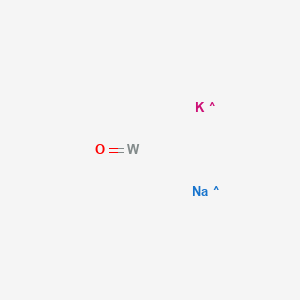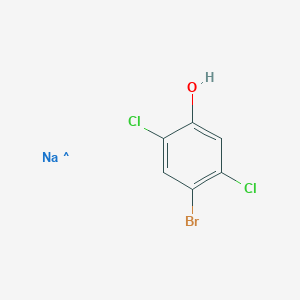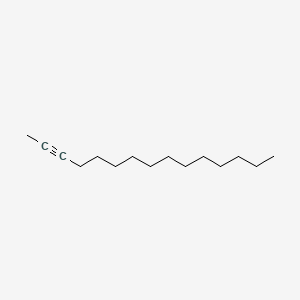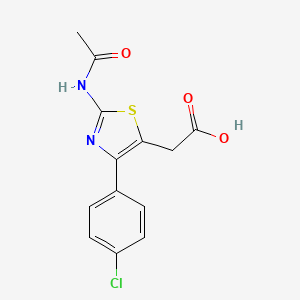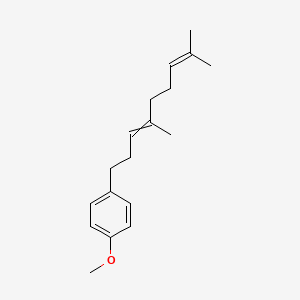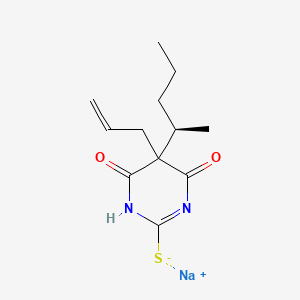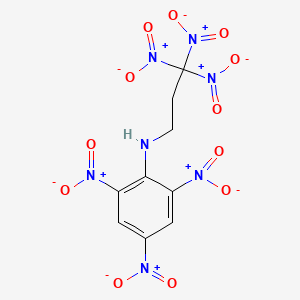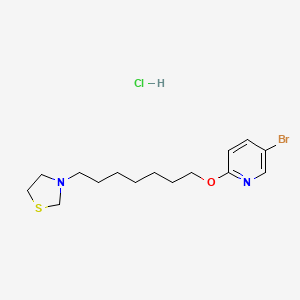
Thiazolidine, 3-(7-(5-bromo-2-pyridyloxy)heptyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidine, 3-(7-(5-bromo-2-pyridyloxy)heptyl)-, hydrochloride is a synthetic organic compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This particular compound is characterized by the presence of a 5-bromo-2-pyridyloxy group attached to a heptyl chain, which is further connected to the thiazolidine ring. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(7-(5-bromo-2-pyridyloxy)heptyl)-, hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 5-bromo-2-pyridyloxy intermediate: This step involves the bromination of 2-pyridinol to obtain 5-bromo-2-pyridinol, followed by its conversion to 5-bromo-2-pyridyloxy using an appropriate alkylating agent.
Attachment of the heptyl chain: The 5-bromo-2-pyridyloxy intermediate is then reacted with a heptyl halide (e.g., heptyl bromide) under basic conditions to form the 7-(5-bromo-2-pyridyloxy)heptyl intermediate.
Cyclization to form the thiazolidine ring: The 7-(5-bromo-2-pyridyloxy)heptyl intermediate is then reacted with a thiourea derivative under acidic conditions to form the thiazolidine ring, resulting in the formation of Thiazolidine, 3-(7-(5-bromo-2-pyridyloxy)heptyl)-.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to minimize by-products and enhance the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Thiazolidine, 3-(7-(5-bromo-2-pyridyloxy)heptyl)-, hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 5-bromo-2-pyridyloxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The thiazolidine ring can undergo oxidation to form thiazolidinones or reduction to form thiazolidines with different oxidation states.
Hydrolysis Reactions: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Hydrolysis Reactions: Conditions typically involve the use of aqueous acids or bases at elevated temperatures.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Thiazolidinones or other oxidized forms of the thiazolidine ring.
Reduction Reactions: Reduced forms of the thiazolidine ring with different oxidation states.
Hydrolysis Reactions: Breakdown products such as 5-bromo-2-pyridinol and heptyl derivatives.
Aplicaciones Científicas De Investigación
Thiazolidine, 3-(7-(5-bromo-2-pyridyloxy)heptyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes involving thiazolidine derivatives, such as enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Thiazolidine, 3-(7-(5-bromo-2-pyridyloxy)heptyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Thiazolidine, 3-(7-(5-bromo-2-pyridyloxy)heptyl)-, hydrochloride can be compared with other similar compounds, such as:
Thiazolidinones: These compounds have a similar thiazolidine ring structure but differ in their oxidation state and functional groups.
Pyridyloxy derivatives: Compounds with similar pyridyloxy groups but different alkyl chains or substituents.
Thiazolidine derivatives: Compounds with different substituents on the thiazolidine ring or different alkyl chains.
Propiedades
Número CAS |
41287-97-2 |
|---|---|
Fórmula molecular |
C15H24BrClN2OS |
Peso molecular |
395.8 g/mol |
Nombre IUPAC |
3-[7-(5-bromopyridin-2-yl)oxyheptyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C15H23BrN2OS.ClH/c16-14-6-7-15(17-12-14)19-10-5-3-1-2-4-8-18-9-11-20-13-18;/h6-7,12H,1-5,8-11,13H2;1H |
Clave InChI |
IYOAABYIFUXEPX-UHFFFAOYSA-N |
SMILES canónico |
C1CSCN1CCCCCCCOC2=NC=C(C=C2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


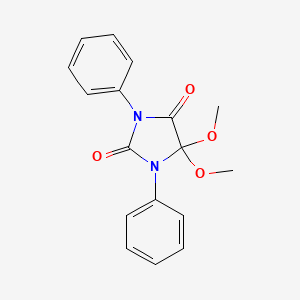
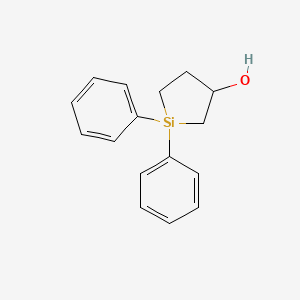

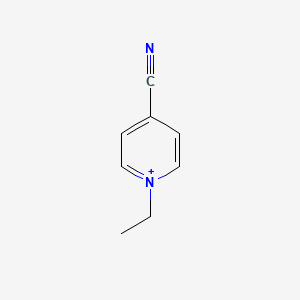
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
